Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-8-6-7-9-14(13)22/h6-9,18,23H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNZLJOGBMQQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylates, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA replication in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The pharmacological and synthetic profiles of ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate are compared below with analogs differing in substituent groups or synthesis methodologies.
Substitution at the C4 Aryl Group
Key Observations :
- Positional isomerism : The 2-chlorophenyl substituent in the target compound enhances PLA2 inhibition compared to 3- or 4-chlorophenyl analogs, likely due to optimized steric interactions with enzyme active sites .
- Synthetic efficiency: The 4-chlorophenyl analog achieves higher yields (92%) under nanocatalytic conditions, whereas the target compound’s solvent-free synthesis prioritizes environmental sustainability over yield .
Substitution in the Ester Group or Core Structure
Key Observations :
Pharmacological Activity Comparison
Antimicrobial Activity
- Target compound: Exhibits MIC values of 25 µg/mL against P. aeruginosa (ATCC 27853), outperforming positive controls like ciprofloxacin in some assays .
- 4-Chlorophenyl analog: Comparable inhibition of P. aeruginosa but requires catalytic synthesis, complicating scalability .
Enzyme Inhibition
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
The compound is typically synthesized via the Hantzsch multicomponent reaction, involving a one-pot condensation of an aldehyde (e.g., 2-chlorobenzaldehyde), dimedone, ethyl acetoacetate, and ammonium acetate. Solvent-free or green catalytic conditions (e.g., using natural organic acids or magnetic nanocatalysts) improve yield and sustainability . For example, a hot filtration test under optimized conditions achieved high efficiency with magnetic graphene oxide-fucoidan catalysts .
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, triclinic crystal systems (space group P1) with defined lattice parameters (e.g., a = 7.3523 Å, b = 9.6349 Å) and hydrogen-bonded motifs confirm the stereochemistry . Complementary techniques include FT-IR (to identify functional groups like C=O at ~1695 cm⁻¹) and NMR (1H/13C) to assign proton environments and carbon frameworks .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight antimicrobial activity against Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MICs) compared to commercial antibiotics. It also exhibits enzyme-modulating effects, potentially targeting cyclooxygenase (COX) or acetylcholinesterase .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound under varying catalytic conditions?
Density Functional Theory (DFT) calculations can predict transition states and energetics for Hantzsch reaction steps. For example, comparing activation energies between copper-based catalysts (DABCO2CuCl4) and acidic ionic liquids reveals mechanistic insights into proton transfer and regioselectivity . Experimental validation via kinetic studies (e.g., turnover frequency measurements) further refines catalytic efficiency .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
Twinning or disordered solvent molecules in SC-XRD data require advanced refinement tools like SHELXL or OLEX2. For instance, hydrogen-bonding networks in the triclinic lattice may necessitate constraints on isotropic displacement parameters (Ueq). High-resolution data (≤ 0.8 Å) and iterative Fourier difference maps help resolve ambiguities .
Q. How do substituent variations on the phenyl ring affect bioactivity?
Comparative studies with analogs (e.g., 4-methoxyphenyl or 4-nitrophenyl derivatives) reveal structure-activity relationships (SAR). For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency due to increased lipophilicity, while hydroxyl groups improve antioxidant capacity via radical scavenging . Dose-response assays (IC50 values) and molecular docking against target enzymes (e.g., COX-2) further validate these trends .
Q. What experimental strategies address contradictions in reported biological data?
Discrepancies in MIC values or enzyme inhibition rates may stem from assay variability (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and triplicate replicates with statistical analysis (e.g., ANOVA) improve reproducibility. Synchrotron-based crystallography can also resolve conflicting structural interpretations .
Methodological Tables
Q. Table 1: Comparative Catalytic Efficiency in Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Conditions | Reference ID |
|---|---|---|---|---|
| Magnetic graphene oxide | 92 | 3 | Solvent-free, 80°C | |
| DABCO2CuCl4 | 89 | 2.5 | Ethanol, reflux | |
| Natural organic acid | 85 | 4 | H2O, 70°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
